molecular formula C15H20BrIN2O3 B1372508 Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate CAS No. 1186311-10-3

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

Cat. No.: B1372508
CAS No.: 1186311-10-3
M. Wt: 483.14 g/mol
InChI Key: XHCNPPGHZLIEMA-UHFFFAOYSA-N
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Description

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a pyridinyl moiety bearing bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the tert-butyl ester group.

    Introduction of the Pyridinyl Moiety: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the pyrrolidine ring reacts with a halogenated pyridine derivative.

    Halogenation: The final step involves the selective bromination and iodination of the pyridinyl moiety to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce other functional groups within the molecule.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study the effects of halogenated pyridinyl groups on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-((5-chloro-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-((5-bromo-3-fluoropyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-((5-bromo-3-chloropyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and iodine atoms on the pyridinyl moiety. This dual halogenation can significantly influence the compound’s reactivity, binding properties, and overall chemical behavior, making it a valuable tool in various research applications.

Properties

IUPAC Name

tert-butyl 3-[(5-bromo-3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrIN2O3/c1-15(2,3)22-14(20)19-5-4-10(8-19)9-21-13-12(17)6-11(16)7-18-13/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCNPPGHZLIEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674059
Record name tert-Butyl 3-{[(5-bromo-3-iodopyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-10-3
Record name tert-Butyl 3-{[(5-bromo-3-iodopyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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